![molecular formula C10H12N2O2 B11811242 N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine CAS No. 1344704-23-9](/img/structure/B11811242.png)
N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of benzo[d]isoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-nitrobenzaldehyde with ethylamine in the presence of a reducing agent to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or alkylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms .
Scientific Research Applications
N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-5-methylbenzo[d]isoxazol-3-amine
- N-Ethyl-5-chlorobenzo[d]isoxazol-3-amine
- N-Ethyl-5-fluorobenzo[d]isoxazol-3-amine
Uniqueness
N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research applications .
Biological Activity
N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. While specific synthetic pathways for this compound are not extensively documented in the available literature, similar compounds have been synthesized through various methods including cyclization reactions involving benzoic acid derivatives and isoxazole precursors.
Antimicrobial Activity
Recent studies have indicated that compounds within the isoxazole family, including this compound, exhibit antimicrobial properties. For instance, derivatives of isoxazole have shown activity against various bacterial strains, suggesting that structural modifications can enhance their efficacy.
Compound | Target Bacteria | Activity |
---|---|---|
This compound | E. coli, S. aureus | Moderate |
Other Isoxazole Derivatives | B. subtilis, C. albicans | Variable |
The above table illustrates the potential antimicrobial activity of this compound compared to other derivatives. The specific mechanisms by which these compounds exert their effects often involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
Anticancer Properties
This compound has also been evaluated for its anticancer potential. Research indicates that certain isoxazole derivatives can induce apoptosis in cancer cells through various signaling pathways.
Case Study: Apoptosis Induction
In a study examining the effects of related compounds on cancer cell lines, it was found that:
- Mechanism : The compound induced apoptosis by activating caspase pathways.
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer).
- Results : Significant reduction in cell viability at concentrations above 50 µM.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the isoxazole ring can lead to significant changes in potency and selectivity.
Substituent | Effect on Activity |
---|---|
Methoxy group | Increases lipophilicity and membrane permeability |
Ethyl group | Enhances binding affinity to target proteins |
The presence of specific substituents has been correlated with enhanced biological activity, particularly in terms of binding interactions with target enzymes involved in metabolic pathways.
Properties
CAS No. |
1344704-23-9 |
---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-ethyl-5-methoxy-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C10H12N2O2/c1-3-11-10-8-6-7(13-2)4-5-9(8)14-12-10/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
BAXFMYUBWADCFS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NOC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.